(3,4-Dimethylphenyl)methyl imidazole-1-carboxylate
CAS No.: 811448-13-2
Cat. No.: VC16792326
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 811448-13-2 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | (3,4-dimethylphenyl)methyl imidazole-1-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O2/c1-10-3-4-12(7-11(10)2)8-17-13(16)15-6-5-14-9-15/h3-7,9H,8H2,1-2H3 |
| Standard InChI Key | SUKKYPPJFKCAQI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)COC(=O)N2C=CN=C2)C |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, (3,4-dimethylphenyl)methyl imidazole-1-carboxylate, reflects its molecular architecture: a 3,4-dimethylbenzyl group esterified to the 1-position of an imidazole ring via a carboxylate linkage. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 811448-13-2 |
| Molecular Formula | |
| Molecular Weight | 230.26 g/mol |
| SMILES | CC1=C(C=C(C=C1)COC(=O)N2C=CN=C2)C |
| InChIKey | SUKKYPPJFKCAQI-UHFFFAOYSA-N |
| PubChem CID | 12,129,494 |
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, confers nucleophilic and electrophilic reactivity, while the 3,4-dimethylphenyl group enhances lipophilicity, potentially influencing bioavailability . X-ray crystallography data for analogous compounds (e.g., fluorophenyl-triazol-pyrazolones) suggest that steric effects from substituents like methyl groups may influence packing in the solid state, though such studies are absent for this specific compound .
Synthesis and Manufacturing
While detailed synthetic protocols remain proprietary, general routes to imidazole carboxylates involve esterification or carbamoylation reactions. A plausible synthesis for (3,4-dimethylphenyl)methyl imidazole-1-carboxylate could proceed via:
-
Reaction of imidazole-1-carbonyl chloride with (3,4-dimethylphenyl)methanol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.
-
Coupling agents such as DCC (dicyclohexylcarbodiimide) might mediate the esterification between imidazole-1-carboxylic acid and (3,4-dimethylphenyl)methanol.
The choice of solvent (e.g., dichloromethane or THF) and temperature would critically influence yield and purity. Similar compounds, like ethyl 4-methyl-1H-imidazole-1-carboxylate (PubChem CID: 237,335), are synthesized via analogous esterification strategies .
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by two moieties:
-
Imidazole Ring: The 1-position is blocked by the carboxylate group, leaving the 2- and 4-positions susceptible to electrophilic substitution (e.g., nitration, halogenation).
-
Ester Group: Hydrolysis under acidic or basic conditions could yield imidazole-1-carboxylic acid and (3,4-dimethylphenyl)methanol.
Table 1: Potential Reaction Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (aq), reflux | Imidazole-1-carboxylic acid + (3,4-dimethylphenyl)methanol |
| Nucleophilic Substitution | Amines, room temperature | Amide derivatives |
| Reduction | LiAlH, THF | Imidazole methanol derivative |
Such transformations enable the compound to serve as a versatile intermediate in medicinal chemistry, particularly for synthesizing analogs with tailored pharmacokinetic properties.
Future Directions
Despite its potential, critical gaps persist:
-
Synthetic Optimization: Published protocols for scalability and green chemistry approaches (e.g., microwave-assisted synthesis) are needed.
-
Biological Profiling: Screening against cancer cell lines, microbial panels, and enzymatic targets would validate hypothesized applications.
-
Computational Modeling: QSAR (Quantitative Structure-Activity Relationship) studies could prioritize derivatives for synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume